molecular formula C7H8N4 B7810343 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B7810343
M. Wt: 148.17 g/mol
InChI Key: ZEWNAJJTKKUMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with formamide can yield the desired pyrrolopyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Chemistry: In chemistry, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: This compound has shown promise in biological studies, particularly in the development of kinase inhibitors. Kinase inhibitors are crucial in regulating various cellular processes, and this compound derivatives have been explored for their potential to inhibit specific kinases .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its anticancer properties, with some derivatives showing activity against cancer cell lines .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position and the amino group at the 4-position provides unique properties that can be exploited in drug design .

Properties

IUPAC Name

5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNAJJTKKUMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C1=C(NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C1=C(NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.